molecular formula C5H8O2 B12410235 4,4,4-Trideuterio-3-(trideuteriomethyl)but-2-enoic acid

4,4,4-Trideuterio-3-(trideuteriomethyl)but-2-enoic acid

Cat. No.: B12410235
M. Wt: 106.15 g/mol
InChI Key: YYPNJNDODFVZLE-WFGJKAKNSA-N
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Description

4,4,4-Trideuterio-3-(trideuteriomethyl)but-2-enoic acid is a deuterated analog of 3-methyl-2-butenoic acid. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various fields of research due to its unique isotopic composition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trideuterio-3-(trideuteriomethyl)but-2-enoic acid typically involves the deuteration of 3-methyl-2-butenoic acid. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of deuterated compounds often involves the use of deuterated reagents and solvents. For large-scale synthesis, continuous flow reactors may be employed to enhance the efficiency and yield of the deuteration process. The use of deuterated solvents such as deuterated chloroform (CDCl3) or deuterated methanol (CD3OD) can also facilitate the incorporation of deuterium atoms into the target molecule .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trideuterio-3-(trideuteriomethyl)but-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deuterated carboxylic acids, alcohols, alkanes, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

4,4,4-Trideuterio-3-(trideuteriomethyl)but-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,4-Trideuterio-3-(trideuteriomethyl)but-2-enoic acid involves the replacement of hydrogen atoms with deuterium. This isotopic substitution can lead to changes in bond strength and reaction rates, affecting the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-butenoic acid: The non-deuterated analog of 4,4,4-Trideuterio-3-(trideuteriomethyl)but-2-enoic acid.

    4,4,4-Trifluoro-3-methyl-2-butenoic acid: A fluorinated analog with different electronic properties.

    Ethyl 3-methyl-2-butenoate: An ester derivative with similar structural features.

Uniqueness

The uniqueness of this compound lies in its deuterium content, which imparts distinct physical and chemical properties. These properties make it valuable for studying isotope effects, enhancing the stability of pharmaceuticals, and improving the accuracy of analytical techniques .

Properties

Molecular Formula

C5H8O2

Molecular Weight

106.15 g/mol

IUPAC Name

4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enoic acid

InChI

InChI=1S/C5H8O2/c1-4(2)3-5(6)7/h3H,1-2H3,(H,6,7)/i1D3,2D3

InChI Key

YYPNJNDODFVZLE-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=CC(=O)O)C([2H])([2H])[2H]

Canonical SMILES

CC(=CC(=O)O)C

Origin of Product

United States

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